6-Propoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6-Propoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound. It is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of THIQ’s C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline, a core structure of 6-Propoxy-1,2,3,4-tetrahydroisoquinoline, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Scientific Research Applications
Neurodegenerative Disease Research
6-Propoxy-1,2,3,4-tetrahydroisoquinoline compounds have shown promise in the treatment of neurodegenerative diseases. These compounds can interact with various biological targets implicated in diseases like Alzheimer’s and Parkinson’s, offering potential therapeutic benefits .
Antibacterial Agents
Research indicates that tetrahydroisoquinoline derivatives exhibit antibacterial properties. They have been evaluated against several pathogenic bacterial strains, suggesting their use as antibacterial agents in medicinal chemistry .
Synthetic Chemistry
The tetrahydroisoquinoline scaffold is a versatile intermediate in synthetic chemistry. It’s used to construct complex molecules for pharmaceutical applications, demonstrating the compound’s importance in drug synthesis strategies .
Infectious Disease Treatment
Compounds based on 6-Propoxy-1,2,3,4-tetrahydroisoquinoline have been studied for their activity against various infective pathogens. This includes research into treatments for conditions such as leishmaniasis .
Structural-Activity Relationship (SAR) Studies
The structural diversity of tetrahydroisoquinoline derivatives allows for extensive SAR studies. These studies help in understanding the relationship between the chemical structure of a compound and its biological activity, which is crucial for drug design .
Mechanism of Action Investigation
Understanding the mechanism of action of these compounds is vital for developing new drugs. Research into 6-Propoxy-1,2,3,4-tetrahydroisoquinoline derivatives helps elucidate how they exert their biological effects, which is essential for targeted drug development .
Mechanism of Action
Target of Action
6-Propoxy-1,2,3,4-tetrahydroisoquinoline belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets, leading to changes that result in their biological activities
Biochemical Pathways
Thiq analogs are known to impact various biochemical pathways, contributing to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Safety and Hazards
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
properties
IUPAC Name |
6-propoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-2-7-14-12-4-3-11-9-13-6-5-10(11)8-12/h3-4,8,13H,2,5-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIFEOWIBMQNNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(CNCC2)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propoxy-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
1340557-66-5 |
Source
|
Record name | 6-propoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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